molecular formula C3H4F2O3 B2966886 3,3-Difluoro-2-hydroxypropanoic acid CAS No. 371961-43-2

3,3-Difluoro-2-hydroxypropanoic acid

Cat. No.: B2966886
CAS No.: 371961-43-2
M. Wt: 126.059
InChI Key: XHZVULXGMGJDID-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-hydroxypropanoic acid is an organic compound with the molecular formula C3H4F2O3. It is a derivative of propanoic acid, where two hydrogen atoms on the third carbon are replaced by fluorine atoms, and a hydroxyl group is attached to the second carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-hydroxypropanoic acid typically involves multiple steps. One practical method includes the formation of a 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid ester by reacting a 4,4-difluoro-3-oxobutanoic acid ester with chlorine. This intermediate is then converted to 3,3-difluoro-1,1-dichloro-2-propanone by reaction with an acid. Finally, the degradation product is reacted with a basic aqueous solution to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The process involves the same synthetic route as described above, with optimizations for large-scale production. This includes precise control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3,3-difluoro-2-oxopropanoic acid, while reduction can produce 3,3-difluoro-2-hydroxypropanol .

Scientific Research Applications

3,3-Difluoro-2-hydroxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.

    Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism by which 3,3-Difluoro-2-hydroxypropanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways. The hydroxyl group also plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-3-hydroxypropanoic acid: Similar in structure but with fluorine atoms on the second carbon.

    3,3-Difluoro-2-oxopropanoic acid: An oxidized form of 3,3-Difluoro-2-hydroxypropanoic acid.

    3,3-Difluoro-2-hydroxypropanol: A reduced form of the compound.

Uniqueness

This compound is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,3-difluoro-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2O3/c4-2(5)1(6)3(7)8/h1-2,6H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZVULXGMGJDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371961-43-2
Record name 3,3-difluoro-2-hydroxypropanoic acid
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